![molecular formula C11H16ClNO2 B3094125 Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride CAS No. 125532-68-5](/img/structure/B3094125.png)
Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is C11H16ClNO2. The molecular weight is 229.7 g/mol.Physical And Chemical Properties Analysis
Ethyl acetimidate hydrochloride, a related compound, is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless solution . Its melting point is between 112-114 °C .Scientific Research Applications
Chiral Acetate Equivalent in Aldol Type Condensations
Ethyl N-methoxyacetimidate has been utilized in chemical synthesis, specifically in aldol-type condensations. A study demonstrated its use when metallated by lithium amides, reacting with (-)-(S)-menthyl p-toluenesulfinate to afford optically active β-hydroxyesters with significant enantiomeric excesses. This underscores its utility in producing chiral compounds, a crucial aspect in many areas of chemical research (Bernardi, Colombo, & Gennari, 1984).
Synthesis of Pyrazines
In another application, Ethyl ethoxycarbonylacetimidate hydrochloride has been used in the synthesis of pyrazines, an important class of compounds with several pharmaceutical and agricultural applications. The synthesis process involved a one-stage conversion of this compound into ethyl 2-amidinoacetate derivatives, followed by cyclization with dicarbonyl reagents, leading to the formation of ethyl 3-aminopyrazine-2-carboxylates (Keir, Maclennan, & Wood, 1978).
Safety and Hazards
Ethyl acetimidate hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)ethanimidate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2;/h4-7,12H,3,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDYBAXKWDQJBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC(=CC=C1)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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